CPI-455盐酸盐

描述

CPI-455 hydrochloride is a specific inhibitor of the KDM5 family of histone demethylases, which are enzymes that catalyze the demethylation of histone H3 on lysine 4 (H3K4). This compound has been shown to be crucial for the survival of drug-tolerant persister cancer cells (DTPs). By inhibiting KDM5, CPI-455 hydrochloride increases global levels of H3K4 trimethylation and decreases the number of DTPs, which are implicated in therapeutic relapse in various cancer cell line models .

Synthesis Analysis

The synthesis of CPI-455 hydrochloride is not directly detailed in the provided papers. However, related compounds with similar alkylation subunits have been synthesized through methods such as asymmetric hydroboration. This process involves the hydroboration reaction of an intermediate 3-methyleneindoline, which could potentially be adapted for the synthesis of CPI-455 hydrochloride .

Molecular Structure Analysis

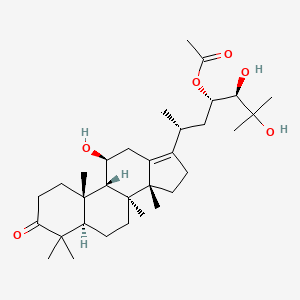

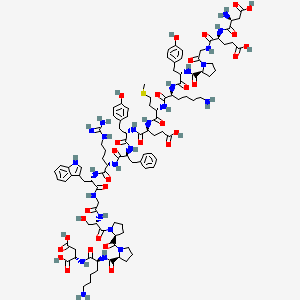

The molecular structure of CPI-455 hydrochloride has been elucidated through crystallography, revealing the mechanism of inhibition and the topological arrangements of protein domains that influence substrate binding. This structural analysis is critical for understanding how CPI-455 hydrochloride interacts with the KDM5 family of enzymes at a molecular level .

Chemical Reactions Analysis

CPI-455 hydrochloride functions by inhibiting the KDM5 family of histone demethylases, leading to an increase in the levels of H3K4me3. This modification of histone proteins affects the expression of genes involved in cancer cell survival and drug tolerance. The chemical reaction at the heart of CPI-455 hydrochloride's mechanism of action is the prevention of demethylation of H3K4 .

Physical and Chemical Properties Analysis

The physical and chemical properties of CPI-455 hydrochloride, such as solubility, stability, and reactivity, are not explicitly described in the provided papers. However, its efficacy in biological systems suggests that it possesses the necessary properties to penetrate cell membranes and interact with its target enzymes effectively .

Relevant Case Studies

In the context of esophageal squamous cell carcinoma (ESCC), CPI-455 hydrochloride has been shown to inhibit cell proliferation via mitochondrial apoptosis. This is evidenced by alterations in mitochondrial morphology, decreased mitochondrial membrane potential, and increased reactive oxygen species (ROS) content. Additionally, CPI-455 hydrochloride upregulates the expression of pro-apoptotic proteins such as P53 and Bax, as well as cleaved Caspase-9 and Caspase-3, while downregulating KDM5C expression .

科学研究应用

头相胰岛素释放(CPIR):

- 一项研究探讨了不同味觉溶液对人体 CPIR 的影响。观察到,即使仅在口腔中使用,诸如蔗糖和糖精之类的甜味剂也能激活 CPIR (Just 等,2008)。

用于评估人格领域的加州心理量表(CPI):

- 研究使用 CPI 通过分层方法评估了五大性格领域。该研究强调了 CPI-大五测量在信度和效度方面的鲁棒性 (Soto 和 John,2009)。

用于临床实践改进的基于实践的证据(PBE-CPI):

- 描述了一种称为 PBE-CPI 的方法,该方法使用常规临床实践中数据的自然变化来确定有效实践。事实证明,它比随机对照试验或复杂统计方法更快地发现更好的实践 (Horn 和 Gassaway,2007)。

课堂实践量表(CPI):

- CPI 是一项基于美国幼教协会发展适当实践指南的观察性测量,旨在衡量 4 至 5 岁儿童的课堂实践。CPI 表现出高度的内部一致性,并且与教师和父母的教育态度显着相关 (Hyson 等,1990)。

作用机制

Target of Action

CPI-455 hydrochloride is a specific inhibitor of the KDM5 family of proteins . The primary target of CPI-455 hydrochloride is KDM5A , a histone demethylase . KDM5A plays a crucial role in the regulation of gene expression by removing methyl groups from methylated histone H3 lysine 4 (H3K4) .

Mode of Action

CPI-455 hydrochloride interacts with KDM5A, inhibiting its demethylase activity . This inhibition leads to an elevation in the global levels of trimethylated H3K4 (H3K4me3), a histone modification typically associated with transcriptional activation .

Biochemical Pathways

The inhibition of KDM5A by CPI-455 hydrochloride affects the histone methylation landscape, particularly the levels of H3K4me3 . This can influence various biochemical pathways, including those involved in gene expression regulation . The broadening of existing H3K4me3 peaks and increased promoter and gene body H3K4me3 occupancy at responsive genes have been observed .

Pharmacokinetics

It’s known that the compound is supplied as a powder and has a high purity . It’s soluble in DMSO, DMF, and ethanol, which can impact its administration and absorption .

Result of Action

The action of CPI-455 hydrochloride results in a decrease in the number of drug-tolerant persister cancer cells in multiple cancer cell line models treated with standard chemotherapy or targeted agents . This suggests that CPI-455 hydrochloride could potentially enhance the efficacy of cancer treatments .

Action Environment

The action, efficacy, and stability of CPI-455 hydrochloride can be influenced by various environmental factors. For instance, the storage conditions can impact the stability of the compound . Additionally, the cellular environment, including the presence of other drugs or compounds, can affect the compound’s action and efficacy . .

安全和危害

属性

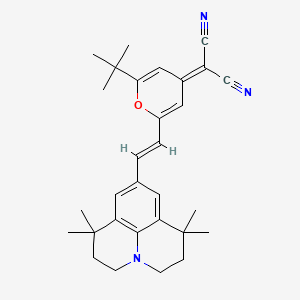

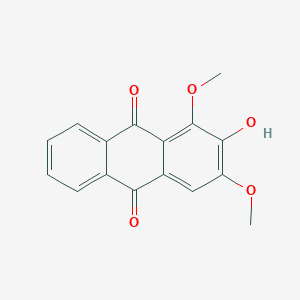

IUPAC Name |

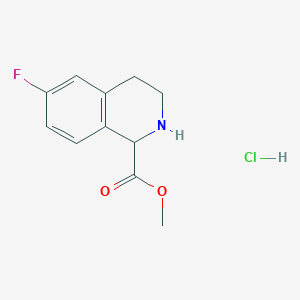

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNODPNXOTKXHHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

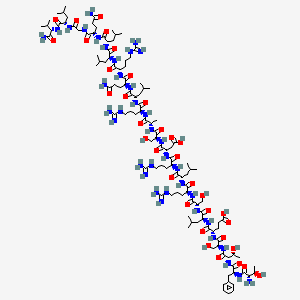

![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)